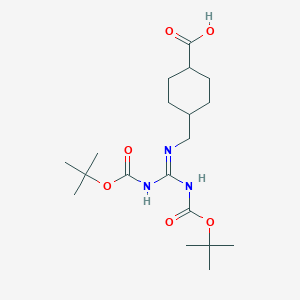

4-Trans-(boc2-guanidino)methycyclohexane carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Trans-(boc2-guanidino)methycyclohexane carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of cyclohexane carboxylic acid and is commonly referred to as Boc-Gu-CH2-CH2-COOH.

Aplicaciones Científicas De Investigación

Synthetic Pathways and Medicinal Chemistry

Synthetic Procedures to Access 2-Guanidinobenzazoles of Biological Interest

- This review highlights the significance of compounds with guanidine moieties, such as 2-guanidinobenzazoles, in medicinal chemistry due to their diverse biological activities. Guanidine groups, when bonded to benzazole rings, could modify the biological activity of these heterocycles, offering potential therapeutic applications. This insight suggests that "4-Trans-(boc2-guanidino)methycyclohexane carboxylic acid" might also have interesting biological activities or serve as a precursor in synthesizing compounds with significant medicinal properties (Rosales-Hernández et al., 2022).

Catalytic Oxidation in Chemical Synthesis

Recent Advances on Controllable and Selective Catalytic Oxidation of Cyclohexene

- This review summarizes advances in selective oxidation of cyclohexene, a process relevant for producing intermediates used in the chemical industry. The ability to control oxidation reactions for cyclohexene, which can lead to various products, underscores the importance of specific functional groups and chemical modifications in designing synthesis pathways. This may parallel the utility of "4-Trans-(boc2-guanidino)methycyclohexane carboxylic acid" in synthetic chemistry, potentially as an intermediate or catalyst (Cao et al., 2018).

Photocatalysis and Material Science

Fabrication, Modification and Application of (BiO)2CO3-based Photocatalysts

- This review focuses on the application of (BiO)2CO3 in photocatalysis, highlighting the importance of modification strategies to enhance photocatalytic performance. The discussion on heterojunctions, doping, and the role of specific molecular structures in photocatalysis could provide a framework for exploring "4-Trans-(boc2-guanidino)methycyclohexane carboxylic acid" in material science or photocatalytic applications (Ni et al., 2016).

Propiedades

IUPAC Name |

4-[[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]methyl]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33N3O6/c1-18(2,3)27-16(25)21-15(22-17(26)28-19(4,5)6)20-11-12-7-9-13(10-8-12)14(23)24/h12-13H,7-11H2,1-6H3,(H,23,24)(H2,20,21,22,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXSOCWKUWWJJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NCC1CCC(CC1)C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301113881 |

Source

|

| Record name | trans-4-[[[Bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]amino]methyl]cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301113881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Trans-(boc2-guanidino)methycyclohexane carboxylic acid | |

CAS RN |

1263047-40-0 |

Source

|

| Record name | trans-4-[[[Bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]amino]methyl]cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301113881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.